molecular formula C14H9Cl2N3O B12910821 2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one CAS No. 61741-40-0

2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one

Cat. No.: B12910821
CAS No.: 61741-40-0
M. Wt: 306.1 g/mol
InChI Key: ZRSVIRCTIRFJFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one typically involves the reaction of 3,4-dichloroaniline with anthranilic acid derivatives under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides

    Reduction: Formation of reduced quinazoline derivatives

    Substitution: Formation of substituted quinazoline derivatives

Scientific Research Applications

2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent.

    Erlotinib: A quinazoline-based drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct biological activities compared to other quinazoline derivatives .

Properties

CAS No.

61741-40-0

Molecular Formula

C14H9Cl2N3O

Molecular Weight

306.1 g/mol

IUPAC Name

2-(3,4-dichloroanilino)-3H-quinazolin-4-one

InChI

InChI=1S/C14H9Cl2N3O/c15-10-6-5-8(7-11(10)16)17-14-18-12-4-2-1-3-9(12)13(20)19-14/h1-7H,(H2,17,18,19,20)

InChI Key

ZRSVIRCTIRFJFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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